molecular formula C10H11F2NO2 B13052435 1-Amino-1-[3-(difluoromethoxy)phenyl]acetone

1-Amino-1-[3-(difluoromethoxy)phenyl]acetone

Cat. No.: B13052435
M. Wt: 215.20 g/mol
InChI Key: ZCXLBDLQCPCMKO-UHFFFAOYSA-N
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Description

1-Amino-1-[3-(difluoromethoxy)phenyl]acetone is a chemical compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-[3-(difluoromethoxy)phenyl]acetone typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-[3-(difluoromethoxy)phenyl]acetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-Amino-1-[3-(difluoromethoxy)phenyl]acetone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-[3-(difluoromethoxy)phenyl]acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethoxy group may enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-1-[4-(difluoromethoxy)phenyl]acetone
  • 1-Amino-1-[2-(difluoromethoxy)phenyl]acetone

Uniqueness

1-Amino-1-[3-(difluoromethoxy)phenyl]acetone is unique due to the specific positioning of the difluoromethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

1-amino-1-[3-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H11F2NO2/c1-6(14)9(13)7-3-2-4-8(5-7)15-10(11)12/h2-5,9-10H,13H2,1H3

InChI Key

ZCXLBDLQCPCMKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)OC(F)F)N

Origin of Product

United States

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